Egonol
Overview
Description
Egonol is a naturally occurring compound found in the seed oil of Styrax americana, a species native to the southern United States . It is a benzofuran derivative, specifically a 2-phenylbenzofuranoid compound, and is notable for its resemblance to dehydrodiconiferyl alcohol, a building unit of lignin . This compound has been studied for its various physiological properties, including insecticidal and fungicidal activities .
Scientific Research Applications
Egonol has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of other benzofuran derivatives.
Biology: It has been studied for its insecticidal and fungicidal properties.
Medicine: this compound exhibits potential anti-inflammatory, antioxidant, and antimicrobial activities.
Industry: It is used in the formulation of various industrial products due to its bioactive properties.
Future Directions
Eugenol remains of great interest to researchers, since its multidirectional action allows it to be a potential component of drugs and other products with therapeutic potential against a range of diseases . The reports also depict the advancement of novel nano-drug delivery approaches upgrading the therapeutic profile of eugenol . Therefore, eugenol nanoformulations may have enormous potential for both the treatment and prevention of cancer .
Mechanism of Action
Target of Action
Egonol, also known as Eugenol, is a naturally occurring phenolic molecule found in several plants such as cinnamon, clove, and bay leaves . . This suggests that its targets may include ion channels or other components of the neuronal signaling machinery.
Mode of Action
The exact mechanism of action of this compound is unknown. It has been shown to interrupt action potentials, which may be involved in its anti-pain activity . Research has also shown this compound to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties . It is believed that this compound’s hydrophobic nature enables it to permeate the lipopolysaccharide of the Gram-negative bacterial plasma membrane and modifies the cell structure .
Biochemical Pathways
This compound has been found to induce cytotoxicity, inhibit phases of the cell cycles, programmed cell death, and autophagy in studied cancer lines . It has also been shown to affect cancer cells as an antioxidant, preventing mutation, and as a pro-oxidant, influencing signal pathways and killing cancer cells . Furthermore, this compound has been shown to suppress the PI3/AKT pathway and reduce MMP-2, which are involved in cell proliferation and metastasis .
Pharmacokinetics
As a volatile phenolic bioactive compound, it is likely to be rapidly absorbed and distributed throughout the body . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
At the molecular level, this compound has been shown to induce apoptosis via the mitochondrial pathway by modulating the Bcl-2 family proteins, apoptotic protease activating factor 1 (Apaf-1), cytochrome c, and caspases . At the cellular level, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, cervical, lung, prostate, melanomas, leukemias, osteosarcomas, gliomas, etc .
Biochemical Analysis
Biochemical Properties
Egonol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce cytotoxicity, inhibit phases of the cell cycles, programmed cell death, and auto-phagocytosis in studied cancer lines .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Egonol can be synthesized through several methods. One approach involves the condensation of o-hydroxybenzaldehyde with a chlorophenylacetic ester, followed by hydrolysis, decarboxylation, and anti-Markownikoff hydration . Another method utilizes the hydrogen peroxide oxidation of flavylium salts . Additionally, palladium-catalyzed cross-coupling reactions and Lewis acid-induced dehydrocyclization have been employed in the synthesis of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from the seed oil of Styrax americana. The oil contains a significant percentage of this compound, which can be isolated through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Egonol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as nitrothis compound and egonyl chloroacetate .
Comparison with Similar Compounds
- Eugenol
- Dehydrodiconiferyl alcohol
- Benzofuran derivatives
Egonol’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-21-18-8-12(3-2-6-20)7-14-10-16(24-19(14)18)13-4-5-15-17(9-13)23-11-22-15/h4-5,7-10,20H,2-3,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLZBKQSLGCZGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967474 | |
Record name | 3-[2-(2H-1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Egonol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
530-22-3 | |
Record name | Egonol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(2H-1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Egonol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117.5 - 118 °C | |
Record name | Egonol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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